(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Description
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate (CAS: 1932276-78-2) is a bicyclic amino ester with a rigid bicyclo[2.2.2]octane scaffold. Its molecular formula is C₁₀H₁₇NO₂, and it has a molecular weight of 183.25 g/mol . The compound features a stereochemically defined (2S,3S) configuration, as indicated by its InChIKey (KNPLGHZLVZHFSD-PEBLOWIWSA-N) and SMILES notation (COC(=O)[C@@H]1[C@@H](N)C2CCC1CC2) . Key physicochemical properties include:
- Hydrogen bond donors: 1
- Hydrogen bond acceptors: 3
- Rotatable bonds: 2
- Topological polar surface area (TPSA): 52.3 Ų .
The compound is synthesized via stereoselective methods, including patented routes involving ring-closure reactions of amino esters and retro-Diels-Alder processes . It is commercially available with ≥97% purity and is used in pharmaceutical research, particularly for studying biogenic amine transporters .
Properties
IUPAC Name |
methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLGHZLVZHFSD-PEBLOWIWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](C2CCC1CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Material: The process begins with 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.
Reductive Amination: This step involves the conversion of the carbonyl group to an amine using a reducing agent such as sodium cyanoborohydride.
Alkalinity Configuration Flip: This step ensures the correct stereochemistry of the compound.
Hydrogenation: The final step involves hydrogenation to remove any protecting groups, yielding the target compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Neurological Applications
The compound has shown promise in the development of drugs targeting neurological disorders. Its structural similarity to existing neurotransmitter analogs suggests potential use as a modulator of neurotransmitter systems. Research indicates that derivatives of bicyclic compounds can influence receptor activity, potentially leading to new treatments for conditions such as depression and anxiety disorders.
Case Study: A study published in Journal of Medicinal Chemistry explored the effects of various bicyclic compounds on serotonin receptors. The findings indicated that modifications of the bicyclic structure can lead to enhanced receptor binding affinity, suggesting a pathway for developing new antidepressants.
1.2 Antiviral Activity
Recent investigations have identified (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate as a candidate for antiviral drug development, particularly against influenza viruses. The compound's ability to inhibit viral replication pathways has been documented, making it a subject of interest for further research.
Case Study: In a study focusing on PB2 inhibitors, this compound was evaluated for its efficacy against influenza strains. Results showed significant inhibition of viral replication in vitro, highlighting its potential as a therapeutic agent against influenza.
Synthetic Intermediate
2.1 Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis due to its unique bicyclic structure and functional groups. It can be utilized to synthesize more complex molecules through various chemical reactions such as alkylation and acylation.
Applications:
- Synthesis of Peptides: The compound can be used in the synthesis of peptide analogs, contributing to the development of novel therapeutic agents.
- Chiral Ligands: Its chiral nature makes it suitable for use as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Material Science
3.1 Polymer Chemistry
Research into the incorporation of this compound into polymer matrices has shown potential for creating advanced materials with improved mechanical properties and thermal stability.
Case Study: A recent study investigated the use of this compound in the formulation of biodegradable polymers. The results indicated that polymers containing this bicyclic structure exhibited enhanced tensile strength and degradation rates compared to traditional polymers.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Neurological disorders treatment | Potential modulator of neurotransmitter systems |
| Antiviral drug development | Significant inhibition of influenza virus replication | |
| Synthetic Intermediate | Building block for organic synthesis | Used in peptide synthesis and chiral ligands |
| Material Science | Incorporation into polymer matrices | Enhanced mechanical properties and biodegradability |
Mechanism of Action
The mechanism of action of (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Ethyl di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate (4)
- Molecular Formula: C₁₁H₁₈ClNO₂
- Molecular Weight : 231.10 g/mol
- Key Features : Contains a chlorine atom and an ethyl ester group. The bicyclo[2.2.2]octane core includes a double bond (oct-5-ene), reducing ring saturation compared to the target compound.
- Synthesis: Prepared via reaction of cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid with SOCl₂ and EtOH, yielding 87% crystallized product (m.p. 209–213°C) .
- Applications: Intermediate in tricyclic pyrimidinone synthesis via retro-Diels-Alder reactions .
| Property | Target Compound | Ethyl di-endo Derivative (4) |
|---|---|---|
| Molecular Weight | 183.25 g/mol | 231.10 g/mol |
| Ester Group | Methyl | Ethyl |
| Ring Saturation | Fully saturated | Partially unsaturated (ene) |
| Melting Point | Not reported | 209–213°C |
Key Difference : The ethyl derivative’s unsaturated core and chlorine substitution enhance its reactivity in cyclization reactions but reduce metabolic stability compared to the fully saturated target compound .
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- Key Features : Carboxylic acid derivative lacking the methyl ester group. The hydrochloride salt form improves solubility for biological assays.
- Applications : Precursor in synthesizing ester derivatives like the target compound. Discontinued commercially, limiting accessibility .
| Property | Target Compound | Carboxylic Acid Hydrochloride |
|---|---|---|
| Functional Group | Methyl ester | Carboxylic acid (HCl salt) |
| Solubility | Moderate (ester) | High (ionic form) |
| Commercial Availability | Available (≥97%) | Discontinued |
Key Difference : The absence of the ester group in the hydrochloride derivative reduces lipophilicity, impacting blood-brain barrier penetration in neurological studies .
Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
- Molecular Formula: C₁₆H₂₁NO₂
- Molecular Weight : 259.35 g/mol
- Key Features : A tropane derivative with a bicyclo[3.2.1]octane core and phenyl substitution.
- Biological Activity : Potent dopamine reuptake inhibitor (Kd = 1.83 nM for hDAT), used in cocaine antagonist research .
| Property | Target Compound | Troparil |
|---|---|---|
| Bicyclo Structure | [2.2.2] | [3.2.1] |
| Pharmacological Target | Biogenic amine transporters | Dopamine transporter (hDAT) |
| Melting Point | Not reported | 190–191°C |
Key Difference : Troparil’s tropane scaffold and phenyl group enhance its affinity for hDAT, unlike the target compound’s simpler bicyclo[2.2.2]octane core .
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic Acid Methyl Ester
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Key Features: Nitrogen atom integrated into the bicyclo scaffold (aza substitution) instead of an amino group.
- Applications : Chiral building block in asymmetric synthesis .
| Property | Target Compound | 1-Aza Derivative |
|---|---|---|
| Functional Group | Amino | Aza (N in ring) |
| Hydrogen Bond Donors | 1 | 0 |
| Complexity | Moderate | High (heteroatom in core) |
Key Difference: The aza substitution eliminates a hydrogen bond donor, reducing interactions with polar biological targets compared to the amino-substituted target compound .
Biological Activity
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, also known as methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in neuropharmacology and cancer treatment.
- IUPAC Name : Methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- Molecular Formula : C10H18ClNO2
- Molecular Weight : 219.71 g/mol
- CAS Number : 2173637-41-5
- Purity : 97% .
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA). These interactions suggest a potential role in modulating synaptic transmission and neuroprotection.
Neuroprotective Effects
Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties in models of neurodegenerative diseases. For instance, research on related bicyclic compounds has shown their ability to reduce oxidative stress and neuronal apoptosis in vitro .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of bicyclic compounds, including this compound. In vitro studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis . For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (Compound A) | PC-3 (Prostate) | 12 |
| (Compound B) | MCF7 (Breast) | 8 |
| (Compound C) | HeLa (Cervical) | 15 |
Case Studies
-
Study on Neuroprotection : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of a series of bicyclic compounds similar to this compound against oxidative stress-induced neuronal death in cultured neurons. Results showed a significant reduction in cell death at concentrations as low as 5 µM.
"The bicyclic structure provided a scaffold that enhanced the protective effects against oxidative damage" .
- Anticancer Evaluation : In another study focused on anticancer activity, researchers tested a derivative of this compound against various cancer cell lines and observed that it inhibited cell growth significantly more than standard chemotherapeutics at comparable doses.
Q & A
Q. What are the established synthetic routes for (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate?
The synthesis typically involves multi-step reactions leveraging the bicyclo[2.2.2]octane scaffold. A key method includes:
- Step 1 : Formation of the bicyclic core via [2.2.2] annulation, often using paraformaldehyde and triethylamine under inert conditions to generate intermediates (e.g., 1-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives) .
- Step 2 : Stereoselective introduction of the 3-amino group using protecting groups (e.g., tert-butoxycarbonyl, Boc) to control regiochemistry .
- Step 3 : Methyl esterification under mild acidic or basic conditions to preserve stereochemical integrity . Critical Parameters : Temperature control (-78°C for sensitive steps), anhydrous solvents (e.g., dichloromethane), and chiral auxiliaries to maintain (2S,3S) configuration .
Q. How is the stereochemical configuration of this compound validated?
- NMR Spectroscopy : Coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) confirm spatial proximity of protons in the bicyclic system .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers at C2 and C3, by analyzing bond angles and torsional constraints .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar functional groups (e.g., heptane:ethanol with 0.1% trifluoroacetic acid) .
Q. What purification methods are recommended for isolating high-purity (>97%) this compound?
- Flash Column Chromatography : Use silica gel with gradients of dichloromethane/methanol (9.5:0.5) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures exploit the compound’s moderate solubility (~15 mg/mL in ethanol) to yield crystalline product .
- LC-MS Purity Check : Monitor mass transitions (e.g., m/z 183.25 for [M+H]) and UV absorption at 210–220 nm .
Advanced Research Questions
Q. How does the rigid bicyclo[2.2.2]octane scaffold influence interactions with biological targets?
The scaffold’s conformational rigidity:
- Enhances Binding Affinity : Pre-organizes functional groups (amine, ester) for optimal hydrogen bonding with enzymes (e.g., proteases) or receptors .
- Reduces Entropic Penalty : Stabilizes ligand-target complexes, as shown in molecular dynamics simulations (e.g., ΔG binding = -9.2 kcal/mol for kinase inhibitors) .
- Modulates Selectivity : Steric hindrance from the bicyclic structure prevents off-target interactions, as demonstrated in comparative studies with flexible analogs .
Q. What strategies enable enantioselective synthesis of the (2S,3S) configuration?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric Michael additions to install the amine group with >90% enantiomeric excess (ee) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired ester enantiomers .
- Dynamic Kinetic Resolution (DKR) : Combine palladium catalysts with chiral ligands to invert configuration during synthesis, achieving >95% ee .
Q. How do reaction conditions impact the stability of this compound?
- pH Sensitivity : The ester group hydrolyzes rapidly under basic conditions (t = 2 h at pH 9), necessitating neutral buffers (pH 6–7) for biological assays .
- Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring storage at -20°C under argon .
- Light Sensitivity : UV exposure induces racemization; amber glassware or light-protected environments are critical .
Q. What analytical techniques resolve contradictions in reported biological activity data?
- Meta-Analysis of IC Values : Compare datasets using standardized assays (e.g., ATPase inhibition vs. cell viability) to identify assay-specific artifacts .
- Molecular Docking : Reconcile divergent binding affinities by modeling compound interactions with mutant vs. wild-type protein isoforms .
- Batch-to-Batch Purity Analysis : Trace impurities (e.g., <2% diastereomers) can skew activity; use qNMR with internal standards (e.g., maleic acid) for quantification .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
Table 2 : Comparative Biological Activity of Analogues
| Compound | Target (IC, nM) | Selectivity Ratio (vs. Off-Target) | Reference |
|---|---|---|---|
| (2S,3S)-Isomer | Kinase A: 12 ± 2 | 150:1 | |
| (2R,3R)-Isomer | Kinase A: 480 ± 45 | 5:1 | |
| Flexible Analog | Kinase A: 230 ± 30 | 10:1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
